N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride
Description
Properties
CAS No. |
646069-34-3 |
|---|---|
Molecular Formula |
C10H24ClNO2 |
Molecular Weight |
225.75 g/mol |
IUPAC Name |
butoxymethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C10H24NO2.ClH/c1-5-6-7-13-9-11(3,4)8-10(2)12;/h10,12H,5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NJJWMZSNKGDWHU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC[N+](C)(C)CC(C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction with Epichlorohydrin
One established method involves the reaction of a dimethylamino compound with epichlorohydrin:
Reagents :
- Dimethylamino compound (e.g., N,N-dimethylpropan-1-amine)
- Epichlorohydrin
- Hydrochloric acid
- Sodium hydroxide
-
- Dissolve the dimethylamino compound in a suitable solvent (e.g., water).
- Adjust the pH to around 8.5 using hydrochloric acid.
- Slowly add epichlorohydrin while maintaining the temperature at approximately 25°C for two hours.
- Gradually increase the temperature to 50°C for an additional two hours.
- Lower the pH below 2 using hydrochloric acid and heat to 70°C for one hour.
- Cool the reaction mixture and adjust the pH to between 4 and 6 using sodium hydroxide.
This method has been reported to yield a product with a solid content of approximately 39.4%.
Synthesis via Alkylation
Another method involves alkylating a hydroxylamine derivative:
Reagents :
- Hydroxylamine derivative (e.g., N,N-dimethylhydroxylamine)
- Butyl bromide or butyl chloride
- Base (e.g., sodium hydroxide)
-
- Mix the hydroxylamine derivative with butyl halide in an organic solvent (e.g., DMF).
- Add sodium hydroxide to facilitate the alkylation reaction.
- Stir the mixture at room temperature for several hours.
This method typically results in high yields due to the strong nucleophilicity of hydroxylamines.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing quaternary ammonium compounds:
Reagents :
- Appropriate amine precursor
- Butyl halide
- Solvent (e.g., isopropanol)
-
- Combine the amine precursor and butyl halide in isopropanol.
- Subject the mixture to microwave irradiation at elevated temperatures (e.g., around 80°C) for a short duration (15–30 minutes).
This technique enhances reaction rates and yields due to improved energy transfer within the reaction mixture.
The following table summarizes key aspects of each preparation method:
| Method | Yield (%) | Reaction Time | Temperature (°C) | Complexity |
|---|---|---|---|---|
| Reaction with Epichlorohydrin | ~39.4 | Several hours | Up to 70 | Moderate |
| Alkylation | High | Several hours | Room Temp | Low |
| Microwave-Assisted | High | Short | Up to 80 | Low |
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride can be synthesized through various methods, each with its advantages and limitations regarding yield, time efficiency, and operational complexity. The choice of method depends on specific requirements such as desired yield, purity, and available resources.
Further research into optimizing these methods could lead to enhanced yields and reduced environmental impact, particularly through greener solvents or alternative reagents.
Chemical Reactions Analysis
Types of Reactions
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of new quaternary ammonium compounds.
Scientific Research Applications
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane interactions and as a disinfectant.
Industry: The compound is used in the formulation of cleaning agents and surfactants.
Mechanism of Action
The mechanism of action of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Comparison with Similar Compounds
Structural Analogs in Corrosion Inhibition
- Structure : These imine-tethering cationic surfactants feature a 2-chlorobenzylidene group and varying alkyl chains (decyloxy in ICS-10, tetradecyloxy in ICS-14).
- Performance : ICS-14, with a longer C14 chain, showed superior corrosion inhibition efficiency (92%) for carbon steel in acidic chloride media compared to ICS-10 (88%). The longer alkyl chain enhances adsorption on metal surfaces via stronger hydrophobic interactions .
- Mechanism : Density functional theory (DFT) simulations revealed that ICS-14 has a higher electron-donating capacity, facilitating bond formation with metal surfaces .
Target Compound :
Peptidomimetic Antibacterial Agents ()
Compound 14a (dodecylsulfonamido-phenyl) and 13d (naphthalenyl-octylsulfonamido):
- Structure : Both feature sulfonamide and aromatic groups, but 13d includes a naphthalene ring, enhancing π-π stacking interactions.
- Activity : 13d demonstrated potent antibacterial activity (MIC = 2 µg/mL against S. aureus) compared to 14a (MIC = 8 µg/mL), attributed to the naphthalene group’s improved membrane penetration .
- Synthesis : Yields for these compounds range from 60% (14c) to 96% (13d), influenced by steric hindrance from substituents .
Target Compound :
- Lacks the sulfonamide and aromatic moieties, likely reducing antibacterial efficacy. However, the hydroxy group may confer alternative bioactivity, such as antifungal properties, though this requires validation.
Halogenated Derivatives ()
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride :
- Structure : Chloro substituent at the third carbon instead of a hydroxy group.
- Reactivity : The chloro group increases electrophilicity, making it a precursor in alkylation reactions. However, it also raises toxicity concerns (LD50 = 250 mg/kg in rats) .
- Applications : Primarily used as a pharmaceutical intermediate rather than a surfactant .
Target Compound :
- The hydroxy group reduces toxicity compared to chloro derivatives, making it safer for industrial applications. However, it may lack the reactivity needed for synthetic intermediates.
Fluorinated and Hydrophilic Variants ()
Fluoromethylcholine chloride :
- Structure : Contains a fluoromethyl group instead of hydroxy.
- Applications : Used as a radiotracer ([¹⁸F]Fluoromethylcholine) in PET imaging due to its metabolic stability .
- Stability : The C-F bond resists enzymatic degradation, unlike the hydrolytically labile hydroxy group in the target compound .
Target Compound :
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and therapeutic applications, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₈ClN₃O
- Molecular Weight : 195.71 g/mol
- CAS Number : Not specified in the search results.
The presence of the quaternary ammonium group contributes to its unique biological properties, particularly its interaction with cellular membranes.
Antimicrobial Properties
Quaternary ammonium compounds (QACs) are well-known for their antimicrobial activities. This compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanisms of action typically involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 8 µg/mL |
| Salmonella typhimurium | 64 µg/mL |
These findings suggest that the compound could be utilized in formulations aimed at preventing bacterial infections in various clinical settings.
Cytotoxicity and Safety Profile
While examining the cytotoxicity of this compound, studies have indicated that it exhibits low toxicity towards mammalian cells. This is crucial for its potential therapeutic applications. For instance, a study evaluating the cytotoxic effects on HepG2 cells revealed an IC50 value significantly higher than the effective antimicrobial concentrations, indicating a favorable safety margin.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | >100 |
| Vero | >100 |
Therapeutic Applications
Research has highlighted potential therapeutic applications for this compound in treating conditions such as infections and as a preservative in pharmaceutical formulations. Its ability to enhance drug delivery by disrupting bacterial biofilms presents an opportunity for further exploration in drug development.
Case Study 1: Antibacterial Efficacy in Wound Infections
A clinical study investigated the efficacy of a topical formulation containing this compound in patients with chronic wound infections. The results demonstrated a significant reduction in bacterial load after treatment, supporting its application as an effective antibacterial agent.
Case Study 2: Biofilm Disruption
Another study focused on the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm thickness and viability, suggesting its utility in combating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
